
2-Methyl-2-(4-methylphenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(4-methylphenyl)propan-1-amine, also known as MMPPA or 4-methyl-2-phenyl-2-propylamine, is an organic compound belonging to the class of amines. It is used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. MMPPA has numerous applications in the synthesis of organic compounds, such as the synthesis of chiral ligands, the synthesis of peptide and peptidomimetics, and the synthesis of pharmaceuticals. It is also used in the synthesis of polymers, such as polyamides, polyesters, and polyurethanes.
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Computational Studies
A study conducted by Nycz et al. (2011) involved characterizing several cathinones, including 2-methylamino-1-(4-methylphenyl)propan-1-one. This research utilized FTIR, UV-Vis, NMR spectroscopy, and single crystal X-ray diffraction to determine the structures of these compounds. Computational methods like density functional theory (DFT) and TDDFT were applied to optimize geometries and predict electronic spectra, aiding in understanding the molecular structure and properties of compounds like 2-Methyl-2-(4-methylphenyl)propan-1-amine (Nycz et al., 2011).
2. Pharmacological Characterization in Opioid Receptors
Research by Grimwood et al. (2011) characterized a compound structurally similar to this compound, investigating its interaction with κ-opioid receptors. This study provided insight into the binding affinities of similar compounds to various opioid receptors, contributing to the understanding of their pharmacological profile and potential therapeutic applications (Grimwood et al., 2011).
3. Catalytic Transfer Hydrogenation Studies
A study by Samec and Bäckvall (2002) explored the transfer hydrogenation of imines to amines, where propan-2-ol (closely related to this compound) played a significant role. This research contributes to the understanding of catalytic processes involving similar compounds, which is valuable in synthetic chemistry and industrial applications (Samec & Bäckvall, 2002).
4. Metabolic Studies and Detectability
Welter et al. (2014) conducted a study on the metabolism and detectability of amphetamines, including isomers like 2-methyl-amphetamine. This research provides valuable insights into the metabolic pathways and potential detection methods for substances structurally related to this compound in biological samples, which is crucial for clinical and forensic toxicology (Welter et al., 2014).
5. Corrosion Inhibition Research
A study by Gao et al. (2007) synthesized tertiary amines, including compounds similar to this compound, to evaluate their inhibitive performance on carbon steel corrosion. This research provides insights into the potential application of such compounds as corrosion inhibitors, which is important for material science and engineering (Gao et al., 2007).
Eigenschaften
IUPAC Name |
2-methyl-2-(4-methylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7H,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFRWGMKUZJXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

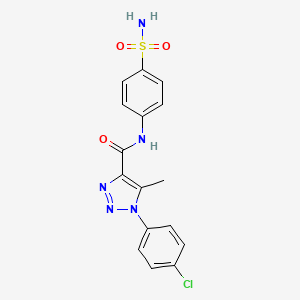
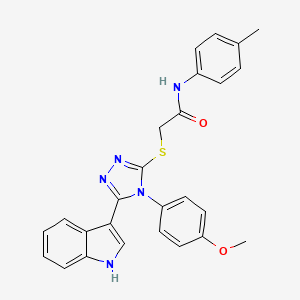

![3-chloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2729828.png)
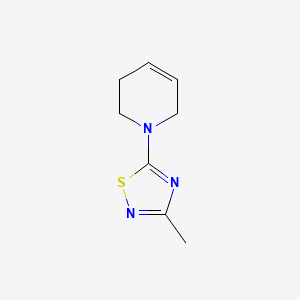
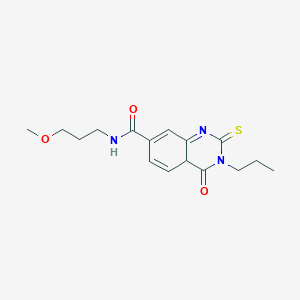
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/no-structure.png)
![N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2729834.png)
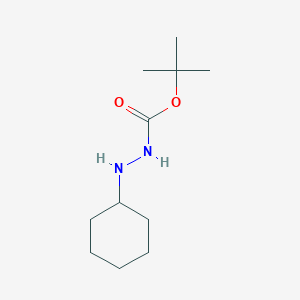
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2729840.png)
![N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B2729843.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2729844.png)
![tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2729845.png)
![ethyl 3-cyano-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2729846.png)